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Compound of Interest

2-(4-Isopropoxy-3-
Compound Name: o
methoxyphenyl)acetonitrile

Cat. No.: B3030064

2-(4-1sopropoxy-3-methoxyphenyl)acetonitrile (CAS Number: 861069-45-6) is a
multifunctional organic compound belonging to the class of substituted arylacetonitriles.[1][2]
These molecules are recognized as valuable synthetic precursors due to the versatile reactivity
of the nitrile functional group, which can be transformed into amines, amides, carboxylic acids,
and various heterocyclic systems.[3]

The structure is characterized by a benzene ring substituted with a methoxy group at the C3
position, an isopropoxy group at the C4 position, and an acetonitrile moiety at the C1 position.
This substitution pattern makes it a derivative of homovanillonitrile (4-hydroxy-3-
methoxyphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals.[4]
Its structure is closely related to homoveratronitrile (3,4-dimethoxyphenylacetonitrile), another
fundamental building block in medicinal chemistry.[5] The strategic placement of the lipophilic
isopropoxy group in place of a hydroxyl or methoxy group can significantly alter the
pharmacokinetic and pharmacodynamic properties of derivative molecules, making it a target of
interest for analog-based drug discovery programs.

IUPAC Name: 2-(4-Isopropoxy-3-methoxyphenyl)acetonitrile[1] Synonyms: 3-Methoxy-4-(1-
methylethoxy)benzeneacetonitrile[2]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, reaction setup,
and purification. The data for 2-(4-isopropoxy-3-methoxyphenyl)acetonitrile are summarized
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below.
Property Value Source
CAS Number 861069-45-6 [11[2]
Molecular Formula C12H1s5NO2 [1][2]
Molecular Weight 205.25 g/mol [1112]
SMILES N#CCC1=CC=C(OC(C)C)C(O (]

C)=C1

Room Temperature, sealed in
Storage Temperature » [2]
dry conditions

Predicted Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the synthesized compound.
Below are the expected spectroscopic signatures based on its molecular structure.

Technique Expected Signature

o (ppm): ~1.3-1.4 (d, 6H, -CH(CH3)z2), ~3.7 (s,
1H NMR 2H, -CH2CN), ~3.8-3.9 (s, 3H, -OCHs), ~4.4-4.6
(sept, 1H, -CH(CHs)2), ~6.8-7.0 (m, 3H, Ar-H)

o (ppm): ~22 (isopropyl methyls), ~23 (benzylic
CHz2), ~56 (methoxy), ~71 (isopropyl CH), ~112-
122 (aromatic CHs and nitrile C), ~118 (nitrile
CN), ~148-150 (aromatic C-O)

13C NMR

v (cm~1): ~2250 (C=N stretch, sharp, medium),
~2850-3000 (C-H sp? stretch), ~1500-1600
(C=C aromatic stretch), ~1200-1270 (C-O ether
stretch)

IR (Infrared)

MS (Mass Spec) [M]+: m/z = 205.11 (calculated for C12H1sNO2)

Synthesis and Mechanistic Considerations
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The most direct and industrially scalable approach for preparing 2-(4-isopropoxy-3-
methoxyphenyl)acetonitrile is via a Williamson ether synthesis. This method involves the O-
alkylation of the readily available precursor, 4-hydroxy-3-methoxyphenylacetonitrile
(homovanillonitrile), with an appropriate isopropylating agent.

Synthetic Workflow

The reaction proceeds by deprotonating the phenolic hydroxyl group of the starting material
with a mild base, such as potassium carbonate, to form a phenoxide intermediate. This
nucleophilic phenoxide then attacks the electrophilic isopropyl source, typically 2-
bromopropane or 2-iodopropane, in an Sn2 reaction to form the desired ether linkage.
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4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3030064#2-4-isopropoxy-3-methoxyphenyl-
acetonitrile-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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